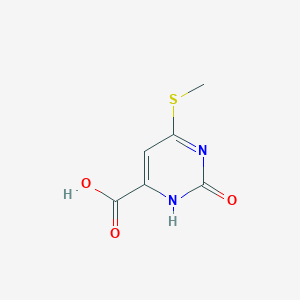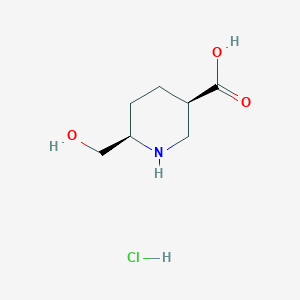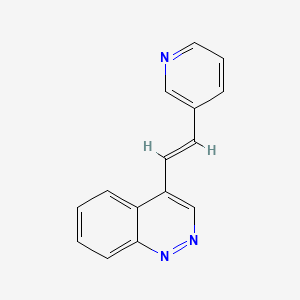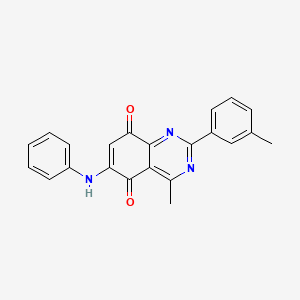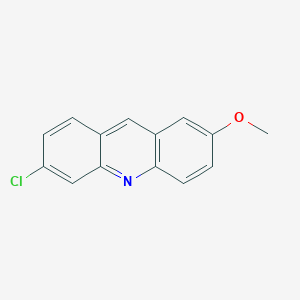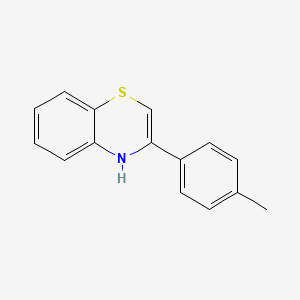
4H-1,4-Benzothiazine, 3-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(p-Tolyl)-4H-benzo[b][1,4]thiazine is a heterocyclic compound that features a thiazine ring fused with a benzene ring and a p-tolyl group attached to the nitrogen atom. This compound is part of the broader class of thiazines, which are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolyl)-4H-benzo[b][1,4]thiazine typically involves the condensation of 2-aminothiophenol with p-tolualdehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the thiazine ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and a catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the synthesis of 3-(p-Tolyl)-4H-benzo[b][1,4]thiazine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(p-Tolyl)-4H-benzo[b][1,4]thiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazine ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups; reactions are facilitated by catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazine derivatives
Substitution: Functionalized thiazine derivatives
Applications De Recherche Scientifique
3-(p-Tolyl)-4H-benzo[b][1,4]thiazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly as an inhibitor of topoisomerase II alpha and the Hedgehog signaling pathway.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mécanisme D'action
The biological activity of 3-(p-Tolyl)-4H-benzo[b][1,4]thiazine is primarily attributed to its ability to interact with specific molecular targets. For instance, its anticancer activity is linked to the inhibition of topoisomerase II alpha, an enzyme involved in DNA replication and repair. Additionally, the compound can interfere with the Hedgehog signaling pathway, which plays a crucial role in cell differentiation and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Pyridin-3-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]thiazol-5-amine
- Ethyl 3-hydroxy-2-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-3-carboxylate
Uniqueness
3-(p-Tolyl)-4H-benzo[b][1,4]thiazine stands out due to its unique combination of a thiazine ring fused with a benzene ring and a p-tolyl group. This structural arrangement imparts specific electronic and steric properties that influence its reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced selectivity and potency in certain applications, such as anticancer activity.
Propriétés
Numéro CAS |
501001-62-3 |
|---|---|
Formule moléculaire |
C15H13NS |
Poids moléculaire |
239.3 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-4H-1,4-benzothiazine |
InChI |
InChI=1S/C15H13NS/c1-11-6-8-12(9-7-11)14-10-17-15-5-3-2-4-13(15)16-14/h2-10,16H,1H3 |
Clé InChI |
JJCSVIHOSGRWJN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CSC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


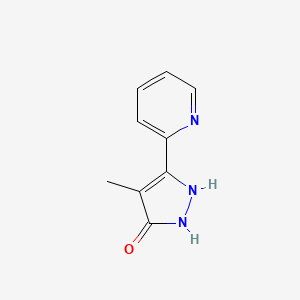
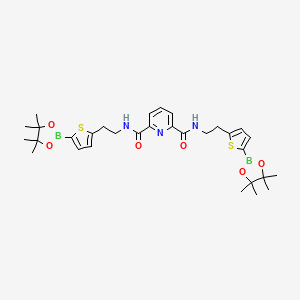
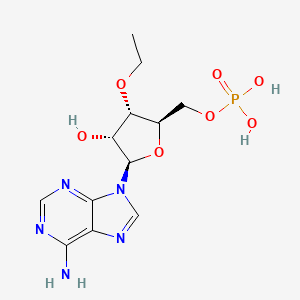
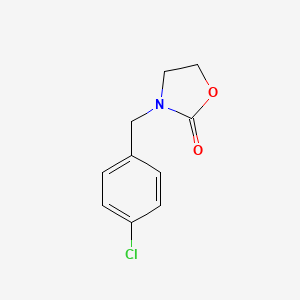
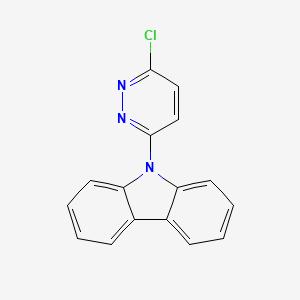

![4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol](/img/structure/B15215736.png)

